molecular formula C13H22Si2 B11874432 1-(4-Ethenylphenyl)-1,1,2,2,2-pentamethyldisilane CAS No. 114442-01-2

1-(4-Ethenylphenyl)-1,1,2,2,2-pentamethyldisilane

Cat. No.: B11874432
CAS No.: 114442-01-2
M. Wt: 234.48 g/mol
InChI Key: JYUUKXGWBRYQIS-UHFFFAOYSA-N
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Description

1-(4-Ethenylphenyl)-1,1,2,2,2-pentamethyldisilane is an organosilicon compound characterized by the presence of a phenyl group substituted with an ethenyl group and bonded to a disilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethenylphenyl)-1,1,2,2,2-pentamethyldisilane typically involves the hydrosilylation of 4-ethenylphenyl derivatives with pentamethyldisilane. The reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds efficiently at room temperature or slightly elevated temperatures, yielding the desired product with high selectivity.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes utilize fixed-bed reactors loaded with the appropriate catalyst, allowing for the efficient and scalable production of the compound. The use of continuous flow technology ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethenylphenyl)-1,1,2,2,2-pentamethyldisilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.

    Reduction: Lithium aluminum hydride; low temperatures.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); acidic or basic conditions.

Major Products Formed:

    Oxidation: Silanol derivatives.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Nitro or halogen-substituted phenyl derivatives.

Scientific Research Applications

1-(4-Ethenylphenyl)-1,1,2,2,2-pentamethyldisilane has several scientific research applications:

    Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique electronic and optical properties.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Biological Studies: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.

Mechanism of Action

The mechanism of action of 1-(4-Ethenylphenyl)-1,1,2,2,2-pentamethyldisilane involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

    Pathways Involved: It can influence signaling pathways related to cell growth, differentiation, and apoptosis, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

  • 1-(4-Ethenylphenyl)-1,1,2,2-tetramethyldisilane
  • 1-(4-Ethenylphenyl)-1,1,2,2,3-pentamethyltrisilane
  • 1-(4-Ethenylphenyl)-1,1,2,2,2-tetramethylsilane

Comparison: 1-(4-Ethenylphenyl)-1,1,2,2,2-pentamethyldisilane is unique due to its specific disilane structure, which imparts distinct chemical and physical properties compared to its analogs. The presence of two silicon atoms in the disilane moiety enhances its reactivity and stability, making it more suitable for certain applications in materials science and catalysis.

Properties

CAS No.

114442-01-2

Molecular Formula

C13H22Si2

Molecular Weight

234.48 g/mol

IUPAC Name

(4-ethenylphenyl)-dimethyl-trimethylsilylsilane

InChI

InChI=1S/C13H22Si2/c1-7-12-8-10-13(11-9-12)15(5,6)14(2,3)4/h7-11H,1H2,2-6H3

InChI Key

JYUUKXGWBRYQIS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C=C

Origin of Product

United States

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